

T-26c vs other MMP-13 inhibitors

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Compound Focus: T-26c

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Comparison of MMP-13 Inhibitors

The table below summarizes key information for **T-26c** and other selective MMP-13 inhibitors identified in the current literature.

Inhibitor Name	Chemical Class / Key Feature	Known Selectivity / Mechanism	Primary Experimental Context	Key Findings / Effects
T-26c (HY-100518) [1]	Selective MMP-13 Inhibitor	Selective for MMP-13	Osteogenic differentiation in Mouse Embryonic Fibroblasts (MEFs) induced by BMP9 [1].	Promoted BMP9-induced osteogenic differentiation; enhanced Wnt/ β -catenin signaling via HIF-1 α upregulation [1].
AQU-019 [2]	Pyrimidine-dicarboxamide / Deuterated	Allosteric inhibitor; high selectivity for MMP-13 [2].	In vivo: Monoiodoacetic acid (MIA) rat model of osteoarthritis (OA). Injected intra-articularly [2].	Showed chondroprotective effects in an OA model; optimized for metabolic stability and oral bioavailability [2].

Inhibitor Name	Chemical Class / Key Feature	Known Selectivity / Mechanism	Primary Experimental Context	Key Findings / Effects
MMP13i-A [3] [4]	Pyrimidine-dicarboxamide	Highly selective for MMP-13 (nanomolar potency); non-hydroxamate based [3].	In vivo: Atherosclerosis in ApoE-/- mice (oral administration). In vitro: C2C12 myoblast migration and differentiation [3] [4].	Increased plaque collagen content in atherosclerotic mice; dramatically blocked myoblast migration [3] [4].
Compound 1 / "MMP-13 inhibitor" [4]	Pyrimidine-dicarboxamide	High specificity for MMP-13; binds the catalytic domain [4].	In vitro: C2C12 myoblast proliferation, migration, and differentiation assays [4].	Blocked myoblast migration and delayed differentiation; no effect on proliferation [4].
Ro 28-2653 [5]	Pyrimidine-based	Selective for MMP-2, MMP-9, and MT1-MMP; spares MMP-1 and TACE [5].	In vivo: Tumor growth models (e.g., nasal and prostate cancer in rats/mice) [5].	Diminished tumor growth; antiangiogenic; oral bioavailability; lower incidence of musculoskeletal side effects [5].

Detailed Experimental Contexts and Protocols

To help you interpret the data in the table, here is a deeper dive into the experimental methodologies used in the key studies.

T-26c in Osteogenic Differentiation [1]

- **Cell Model:** Mouse Embryonic Fibroblasts (MEFs).
- **Osteogenic Induction:** Cells were treated with recombinant adenovirus expressing Bone Morphogenetic Protein 9 (BMP9), a potent osteoinductive factor.

- **Inhibition Protocol:** **T-26c** was dissolved in DMSO and applied to the cell cultures.
- **Key Outcome Measurements:**
 - **Early Osteogenic Marker:** Alkaline Phosphatase (ALP) activity was measured.
 - **Late Osteogenic Markers:** The expression of Osteopontin (OPN) and Osteocalcin (OCN) was analyzed.
 - **Mechanistic Insight:** Protein levels of key signaling molecules (HIF-1 α , β -catenin, Runx2) were examined via western blot to elucidate the pathway.
- **Finding:** Exogenous **T-26c** enhanced the osteogenic potential of BMP9, suggesting a role for MMP-13 in regulating stem cell lineage decisions [1].

AQU-019 in Osteoarthritis (OA) [2]

- **Disease Model:** Monoiodoacetic acid (MIA) rat model of OA. MIA is injected into the knee joint to inhibit glycolysis in chondrocytes, leading to cartilage degeneration.
- **Treatment Protocol:** AQU-019 was administered via **intra-articular (IA) injection**.
- **Key Outcome Measurement:** The primary readout was the protection of cartilage from degradation, assessed through histology or biomarker analysis.
- **Finding:** AQU-019 demonstrated a chondroprotective effect, validating its potential as a disease-modifying OA drug (DMOAD) [2].

MMP13i-A in Atherosclerosis [3]

- **Disease Model:** ApoE^{-/-} mice fed a high-fat diet to induce atherosclerotic plaques.
- **Treatment Protocol:** The inhibitor was administered **orally** (by gavage) for 10 weeks. The study included both intervention in evolving plaques and treatment of already established plaques.
- **Key Outcome Measurements:**
 - **Molecular Imaging:** Used an activatable fluorescent probe to confirm a reduction in MMP-13 activity within plaques in living mice.
 - **Histological Analysis:** Plaque collagen content was quantified using picrosirius red staining under polarized light.
- **Finding:** MMP13i-A significantly increased the collagen content in both nascent and established atherosclerotic plaques, a feature associated with increased plaque stability and a lower risk of rupture [3].

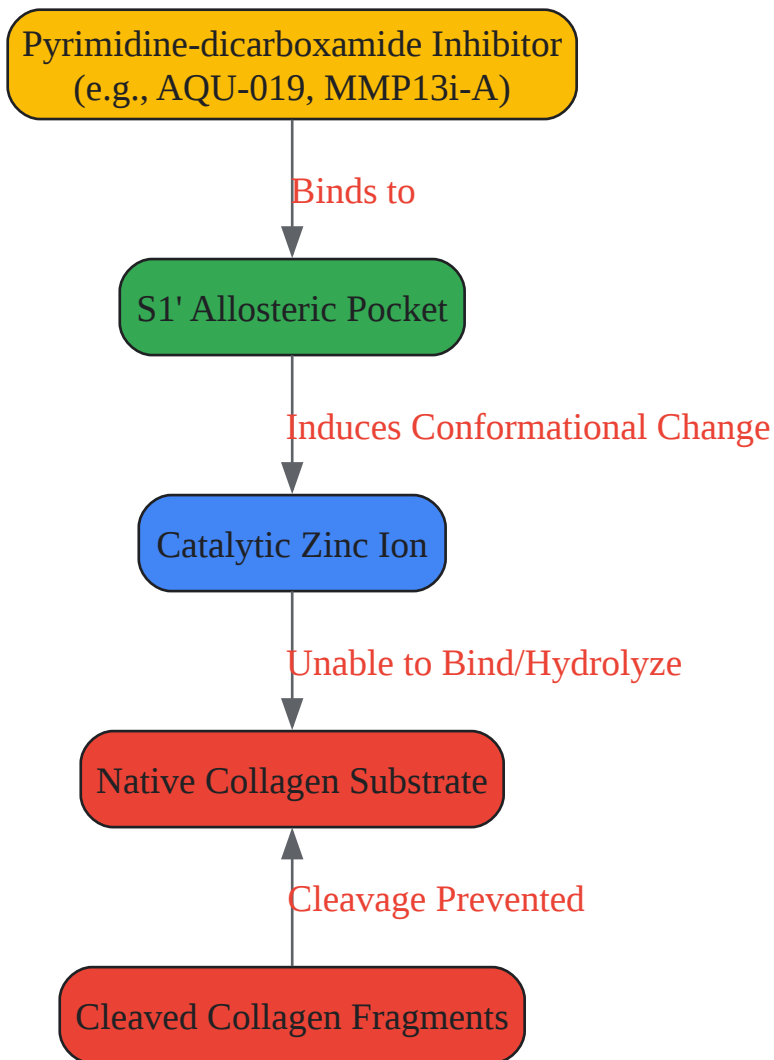
Compound 1 in Muscle Regeneration [4]

- **Cell Model:** Murine C2C12 myoblasts (a cell line used to study muscle cell differentiation).

- **Inhibition Protocol:** The inhibitor was added to the culture medium during migration (Transwell assay) and differentiation assays.
- **Key Outcome Measurements:**
 - **Migration:** A Transwell assay was used to quantify cell movement.
 - **Differentiation:** The formation of multi-nucleated myotubes and the expression of differentiation markers were assessed.
- **Finding:** Pharmacological inhibition of MMP-13 with this compound dramatically blocked myoblast migration and delayed differentiation, indicating a crucial role for MMP-13 in the muscle repair process [4].

Mechanism of Action and Experimental Workflow

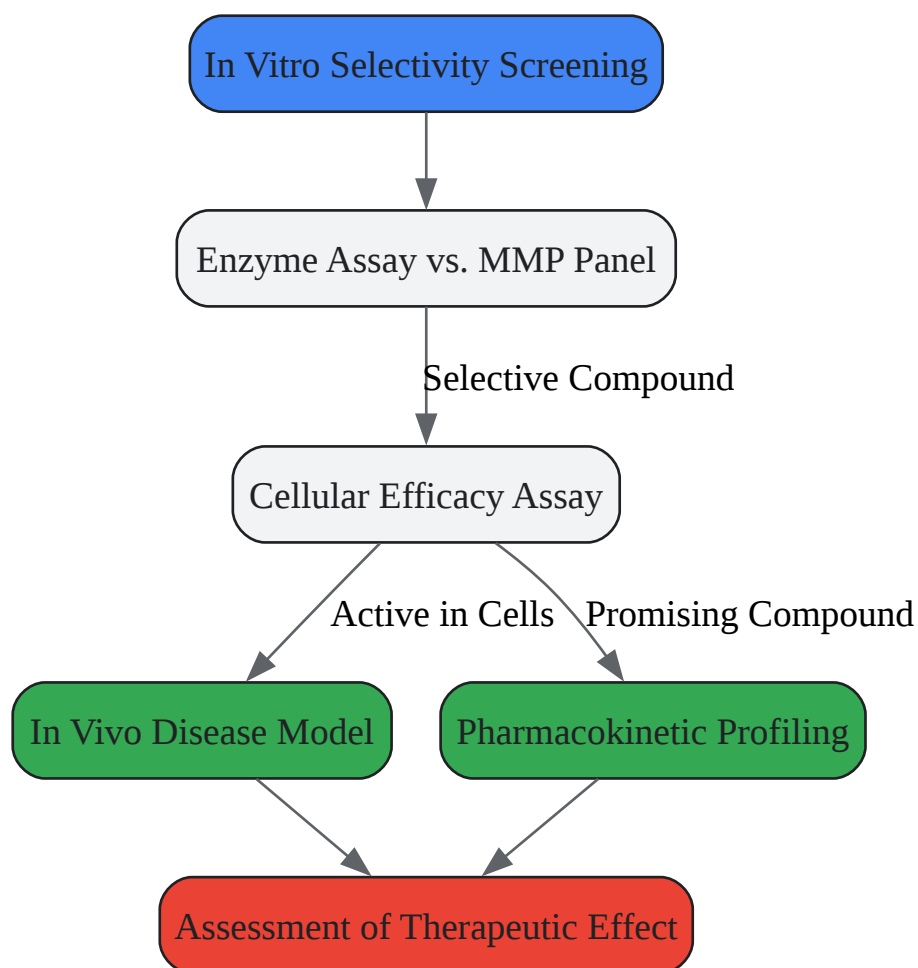
The following diagrams illustrate the shared allosteric mechanism of pyrimidine-dicarboxamide inhibitors like MMP13i-A and AQU-019, and a generalized experimental workflow for validating MMP-13 inhibitors.



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Allosteric Inhibition of MMP-13

This diagram shows how inhibitors like AQU-019 and MMP13i-A bind to an allosteric site (S1' pocket), inducing a conformational change in the enzyme that prevents it from cleaving its natural collagen substrate [2].



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MMP-13 Inhibitor Validation Workflow

This flowchart outlines a common pathway for validating MMP-13 inhibitors, progressing from initial biochemical screening to in vivo models, as reflected in the literature for AQU-019 and MMP13i-A [2] [3].

Key Insights and Knowledge Gaps

- **Promising Chemical Class:** The **pyrimidine-dicarboxamide** scaffold (used by AQU-019, MMP13i-A, and Compound 1) appears frequently in the literature as a platform for developing highly **selective, allosteric MMP-13 inhibitors**, helping to avoid the musculoskeletal syndrome (MSS) associated with early broad-spectrum inhibitors [2] [5].
- **Context-Dependent Effects:** The role of MMP-13 is highly tissue-specific. Inhibition is beneficial in OA and atherosclerosis but can be detrimental in processes like skeletal muscle regeneration [4] [3]. This underscores the importance of context in therapeutic development.

- **Critical Data Gap on T-26c:** While confirmed as a selective MMP-13 inhibitor, the available data for **T-26c is limited to a single, specific biological process (osteogenic differentiation)** [1]. There is no published data directly comparing its potency, selectivity, or metabolic stability against other inhibitors, or testing its efficacy in standard disease models like OA or cancer.

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